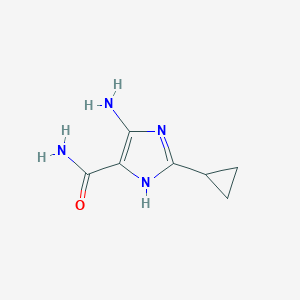
4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its imidazole ring, which is a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis of similar imidazole derivatives often involves scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce various N-substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can stimulate AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . This activation can lead to various downstream effects, including increased glucose uptake and fatty acid oxidation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminoimidazole-5-carboxamide: Shares a similar imidazole core but lacks the cyclopropyl group.
5-Amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate (AICAR): An analog of adenosine monophosphate with similar biological activities.
5-Amino-1-(2-hydroxyethyl)imidazole-4-carboxamide: Another derivative with distinct functional groups.
Uniqueness
The presence of the cyclopropyl group in 4-Amino-2-cyclopropyl-1H-imidazole-5-carboxamide distinguishes it from other similar compounds. This structural feature can influence its chemical reactivity and biological activity, making it a unique candidate for various applications.
Eigenschaften
Molekularformel |
C7H10N4O |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
4-amino-2-cyclopropyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C7H10N4O/c8-5-4(6(9)12)10-7(11-5)3-1-2-3/h3H,1-2,8H2,(H2,9,12)(H,10,11) |
InChI-Schlüssel |
IGYRCPJMISNIFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=C(N2)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















